molecular formula C5H12N2O4S2 B14663952 S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate CAS No. 40283-78-1

S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14663952
CAS No.: 40283-78-1
M. Wt: 228.3 g/mol
InChI Key: BKQCNUPZIBYHSN-UHFFFAOYSA-N
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Description

S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms. This compound is part of the broader class of thiosulfates, which are known for their diverse chemical properties and applications. Thiosulfates are often used in various industrial and medical applications due to their unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiosulfate salt with an appropriate amine derivative. One common method is the reaction of sodium thiosulfate with N-3-hydroxypropylamidino chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are closely monitored to maintain the desired temperature and pH. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfates.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonates or sulfates.

    Reduction: Thiols or sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular oxidative stress pathways. It can also interact with enzymes involved in sulfur metabolism, modulating their activity and affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium Thiosulfate: Commonly used in medical and industrial applications.

    Ammonium Thiosulfate: Used in agriculture and photography.

    Potassium Thiosulfate: Employed in fertilizers and as a chemical reagent.

Uniqueness

S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

40283-78-1

Molecular Formula

C5H12N2O4S2

Molecular Weight

228.3 g/mol

IUPAC Name

1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-hydroxypropane

InChI

InChI=1S/C5H12N2O4S2/c6-5(7-2-1-3-8)4-12-13(9,10)11/h8H,1-4H2,(H2,6,7)(H,9,10,11)

InChI Key

BKQCNUPZIBYHSN-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(CSS(=O)(=O)O)N)CO

Origin of Product

United States

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